molecular formula C20H19ClN4O2S B11194886 2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11194886
M. Wt: 414.9 g/mol
InChI Key: OOKCHXWPLXTVGV-UHFFFAOYSA-N
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Description

2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenylmethylamino group and a methoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Chlorophenylmethylamino Group: This step involves the nucleophilic substitution of a chlorophenylmethylamine onto the pyrimidine ring.

    Attachment of the Methoxyphenylacetamide Group: This is achieved through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the pyrimidine ring, potentially leading to the formation of amines or dihydropyrimidines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydropyrimidines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(2-BROMOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE
  • 2-[(6-{[(2-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE

Uniqueness

2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19ClN4O2S/c1-27-16-7-4-6-15(9-16)25-19(26)12-28-20-10-18(23-13-24-20)22-11-14-5-2-3-8-17(14)21/h2-10,13H,11-12H2,1H3,(H,25,26)(H,22,23,24)

InChI Key

OOKCHXWPLXTVGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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